

# Physical and chemical properties of Borapetoside B

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## Compound of Interest

Compound Name: *Borapetoside B*

Cat. No.: *B561149*

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## An In-depth Technical Guide to Borapetoside B

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Borapetoside B**, a natural compound isolated from *Tinospora crispa*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

### Introduction

**Borapetoside B** is a clerodane diterpenoid glycoside found in the stems of *Tinospora crispa*, a plant widely used in traditional medicine.[1][2] It belongs to a class of compounds known as borapetosides, which have been investigated for various pharmacological activities. While several borapetosides, such as A and C, exhibit significant biological effects, **Borapetoside B** is often noted for its comparative inactivity, which is attributed to its specific stereochemistry.[3] This makes it a valuable compound for structure-activity relationship (SAR) studies. This guide summarizes its known properties, relevant experimental protocols, and the signaling pathways of its more active structural analogs.

### Physical and Chemical Properties

**Borapetoside B** is typically supplied as a powder.[1] Its core structure is a diterpenoid linked to a glycoside moiety.

Table 1: Physical and Chemical Properties of **Borapetoside B**

| Property          | Value                                                                                                                                                                                                                    | Source(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>27</sub> H <sub>36</sub> O <sub>12</sub>                                                                                                                                                                          | [1]       |
| Molecular Weight  | 552.6 g/mol                                                                                                                                                                                                              |           |
| CAS Number        | 104901-05-5                                                                                                                                                                                                              |           |
| Appearance        | Powder                                                                                                                                                                                                                   |           |
| Type of Compound  | Diterpenoid Glycoside                                                                                                                                                                                                    |           |
| Solubility        | Soluble in DMSO, Pyridine, Methanol, Ethanol                                                                                                                                                                             |           |
| Storage           | Recommended at -20°C for long-term stability (≥ 2 years)                                                                                                                                                                 |           |
| Purity            | Commercially available at ≥98%                                                                                                                                                                                           |           |
| IUPAC Name        | methyl<br>(2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |           |

Note: Detailed spectral data such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, and Mass Spectrometry are essential for full characterization and are typically provided in supplier-specific Certificates of Analysis.

## Biological Activity and Mechanism of Action

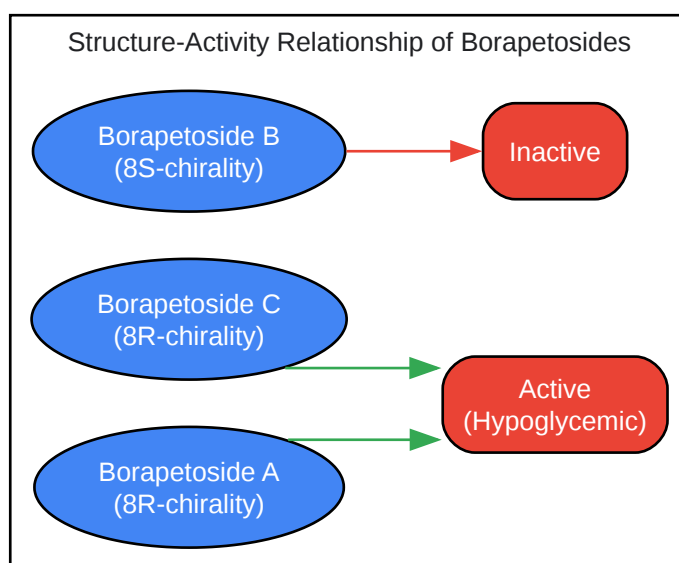
**Borapetoside B** itself has been found to be inactive in studies investigating the hypoglycemic effects of compounds from *Tinospora crispa*. The key difference lies in its stereochemistry at

the C-8 position. Borapetosides A and C, which possess an 8R-chirality, show significant hypoglycemic activity, whereas **Borapetoside B**, with its 8S-chirality, is inactive.

This highlights the stereospecificity of the biological targets involved. While **Borapetoside B** lacks direct hypoglycemic effects, understanding the mechanisms of its active isomers provides crucial context for its use in SAR studies.

- Borapetoside A: Exerts hypoglycemic effects through both insulin-dependent and insulin-independent pathways. It enhances glucose utilization in peripheral tissues, reduces hepatic gluconeogenesis, and activates the insulin signaling pathway.
- Borapetoside C: Improves insulin sensitivity and increases glucose utilization. Its mechanism involves the activation of the Insulin Receptor (IR) → Akt → Glucose Transporter 2 (GLUT2) signaling pathway.
- Borapetoside E: Has shown potential in treating type 2 diabetes and related metabolic syndromes by improving hyperglycemia, insulin resistance, and hyperlipidemia in animal models. It acts by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets involved in lipid synthesis.

The inactivity of **Borapetoside B** makes it an excellent negative control in experiments involving its active isomers.



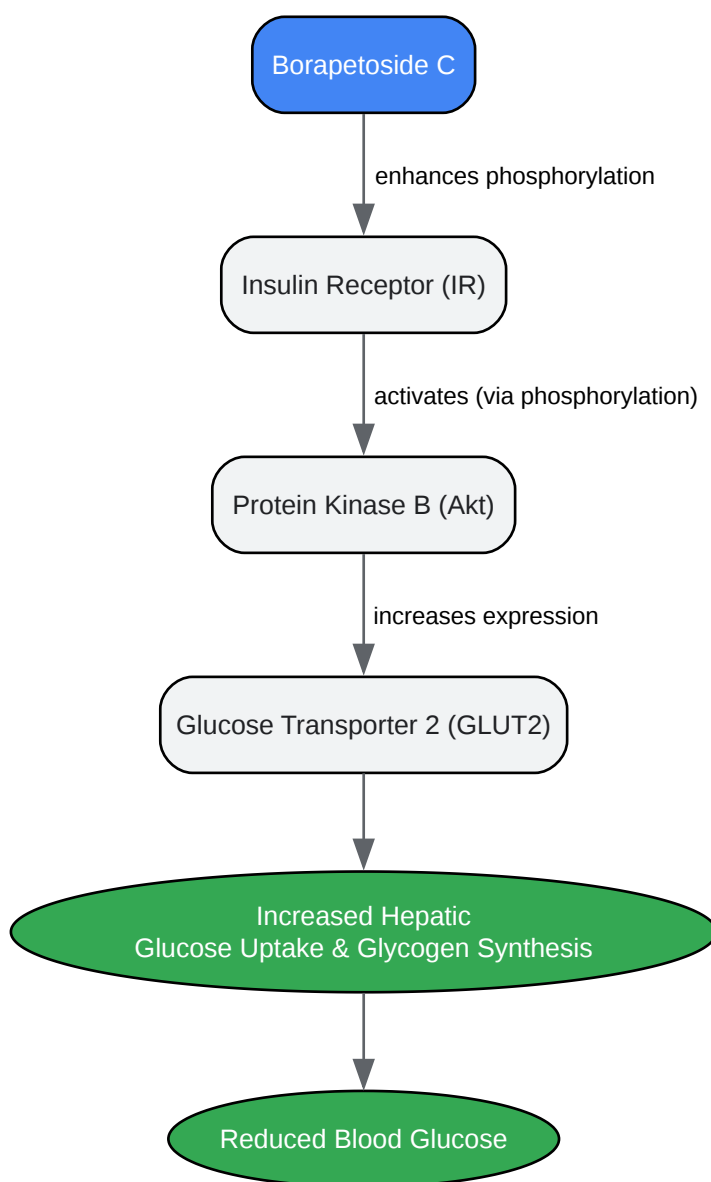
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Figure 1: Structure-Activity Relationship of Borapetosides A, B, and C.

## Signaling Pathways of Related Borapetosides

To understand the potential biological context of **Borapetoside B**, it is useful to visualize the signaling pathways modulated by its active counterparts.

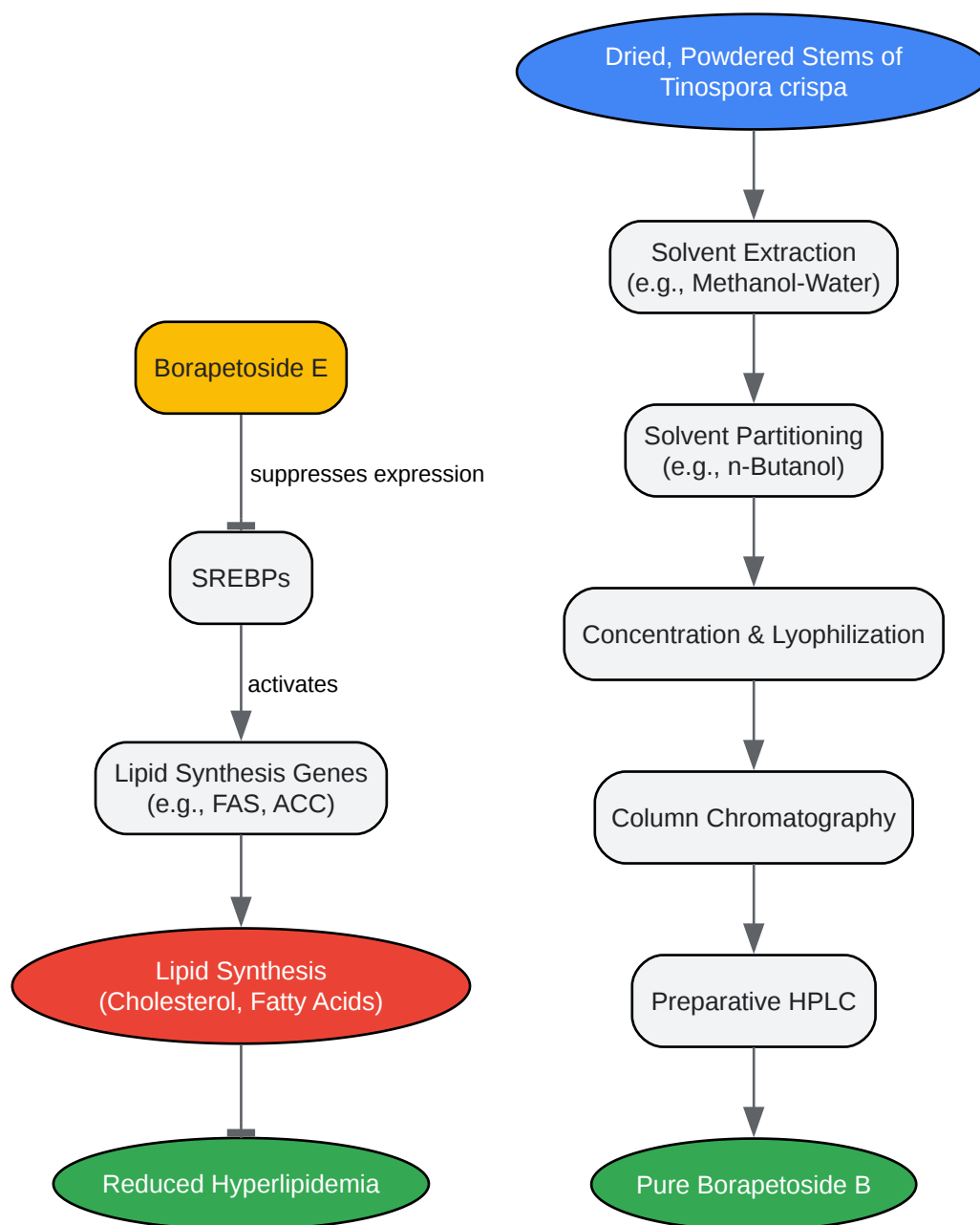
Borapetoside C enhances insulin sensitivity by positively modulating the IR-Akt-GLUT2 pathway in the liver. This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.



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Figure 2: Insulin signaling pathway modulated by Borapetoside C.

Borapetoside E impacts lipid metabolism by inhibiting SREBPs, which are key transcription factors in the synthesis of cholesterol and fatty acids. This action helps to alleviate hyperlipidemia.

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## References

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- 2. Borapetoside B | 104901-05-5 | EEA90105 | Biosynth [biosynth.com]
- 3. Hypoglycemic action of borapetoside A from the plant *Tinospora crispa* in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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